(4S,12R)-11-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-5-ethyl-3,4-dihydroxy-9-[(4R)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,4,8,10,12,14-hexamethyl-6,15-dioxabicyclo[10.2.1]pentadec-1(14)-en-7-one
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Overview
Description
The compound (4S,12R)-11-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-5-ethyl-3,4-dihydroxy-9-[(4R)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,4,8,10,12,14-hexamethyl-6,15-dioxabicyclo[10.2.1]pentadec-1(14)-en-7-one is a complex organic molecule with multiple functional groups, including hydroxyl, methoxy, and dimethylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as microfluidization and the selection of appropriate catalysts to facilitate the reactions. The reaction conditions, including temperature, pressure, and solvent choice, would need to be carefully controlled to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The dimethylamino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of carbonyl groups would produce alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its functional groups may interact with biological molecules, making it useful in biochemical studies.
Medicine: The compound’s structure suggests potential pharmacological activity, which could be explored for drug development.
Industry: It may be used in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its interactions with molecular targets. For example, the dimethylamino group may interact with receptors or enzymes, while the hydroxyl and methoxy groups could participate in hydrogen bonding or other interactions. The pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
This compound is unique due to its complex structure and the presence of multiple functional groups, which provide a wide range of chemical reactivity and potential applications. Compared to similar compounds, it offers a distinct combination of properties that can be leveraged in various scientific and industrial contexts.
Properties
Molecular Formula |
C37H65NO12 |
---|---|
Molecular Weight |
715.9 g/mol |
IUPAC Name |
(4S,12R)-11-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-5-ethyl-3,4-dihydroxy-9-[(4R)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,4,8,10,12,14-hexamethyl-6,15-dioxabicyclo[10.2.1]pentadec-1(14)-en-7-one |
InChI |
InChI=1S/C37H65NO12/c1-14-25-37(10,43)30(40)20(4)28-18(2)16-36(9,50-28)32(49-34-27(39)24(38(11)12)15-19(3)45-34)21(5)29(22(6)33(42)47-25)48-26-17-35(8,44-13)31(41)23(7)46-26/h19-27,29-32,34,39-41,43H,14-17H2,1-13H3/t19?,20?,21?,22?,23?,24?,25?,26?,27?,29?,30?,31?,32?,34?,35-,36-,37-/m1/s1 |
InChI Key |
JFVYXJKGJMUGRG-AFNVAMFWSA-N |
Isomeric SMILES |
CCC1[C@@](C(C(C2=C(C[C@@](O2)(C(C(C(C(C(=O)O1)C)OC3C[C@@](C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)C)C)C)O)(C)O |
Canonical SMILES |
CCC1C(C(C(C2=C(CC(O2)(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)C)C)C)O)(C)O |
Origin of Product |
United States |
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